![molecular formula C18H10F3N3OS B2703140 2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 400083-60-5](/img/structure/B2703140.png)
2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Oxadiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring made up of two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of thiazoles and oxadiazoles is characterized by a planar ring, which contributes to their stability . The aromaticity of these compounds is due to the delocalization of π-electrons .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “2-(2-Phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole” are not available in the literature I have access to.Scientific Research Applications
Anticancer Applications
Research on oxadiazole derivatives has shown promising anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021). This indicates the potential of oxadiazole derivatives in the development of new anticancer agents.
Antimicrobial Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. A new series of 1,3,4-thiadiazole derivatives containing oxadiazole, thiadiazole, and triazole moieties were prepared and tested for their in vitro antibacterial and antifungal activity against various human pathogens. Certain compounds exhibited promising antimicrobial activities against the test microorganisms, highlighting the potential of oxadiazole derivatives as antimicrobial agents (Maddila & Jonnalagadda, 2013).
Antitubercular Agents
A series of novel sulfonyl derivatives based on the isopropyl thiazole and 1,3,4-oxadiazole framework were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. Certain compounds demonstrated excellent antitubercular molecules when compared with the first-line drug isoniazid, suggesting their potential as antitubercular agents (Suresh Kumar et al., 2013).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were assessed, showing that these compounds can form a protective layer on the metal surface, which is crucial for corrosion prevention. This research highlights the potential application of oxadiazole derivatives in the field of corrosion inhibition (Ammal et al., 2018).
OLED Materials
Oxadiazole derivatives have been explored as components in organic light-emitting diodes (OLEDs). Heteroleptic iridium(III) complexes incorporating oxadiazole phenol as ancillary ligands were developed, demonstrating high photoluminescence quantum efficiency yields. The OLEDs utilizing these complexes showed good performance, indicating the usefulness of oxadiazole derivatives in the development of efficient OLED materials (Jin et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-18(20,21)13-8-4-7-12(9-13)15-23-24-16(25-15)14-10-26-17(22-14)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPXRXMEZLOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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